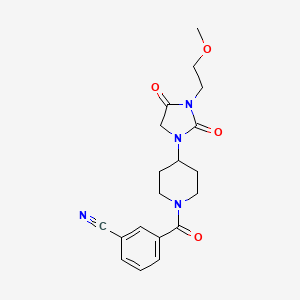

3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile

Description

3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS: 2176202-14-3) is a heterocyclic compound featuring a benzonitrile core linked to a piperidine moiety, which is further substituted with a 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl group. Its molecular formula is C₁₉H₂₂N₄O₄ (MW: 370.40 g/mol) . It is commercially available for research purposes, priced at $8–$11 per gram .

Properties

IUPAC Name |

3-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-27-10-9-22-17(24)13-23(19(22)26)16-5-7-21(8-6-16)18(25)15-4-2-3-14(11-15)12-20/h2-4,11,16H,5-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLLGPVMAICWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring and an imidazolidinone moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other disease areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 379.417 g/mol. The structure features a benzonitrile group, which is known for its role in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H25N5O5 |

| Molecular Weight | 379.417 g/mol |

| Purity | Typically 95% |

The precise mechanism of action of 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile is not fully elucidated; however, it is hypothesized to interact with specific biological targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially influencing cellular proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile exhibit significant anticancer activity. For instance, derivatives containing the imidazolidinone core have been studied for their ability to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

Case Study: Farnesyltransferase Inhibitors

In a study evaluating various farnesyltransferase inhibitors, a related compound demonstrated potent enzymatic activity against cancer cell lines, suggesting that modifications to the imidazolidinone structure can enhance biological efficacy .

Enzymatic Inhibition

The compound may also function as a modulator of specific enzyme activities, which can lead to altered metabolic pathways in cancer cells. For example, compounds with similar structures have been shown to inhibit the activity of enzymes involved in the ubiquitin-proteasome pathway, leading to increased apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile remains largely uncharacterized. However, piperidine derivatives are generally known for their varied absorption rates and metabolic stability, which can significantly affect their therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are characterized by variations in the imidazolidinone substituents, piperidine modifications, and aromatic substitutions. Key comparisons include:

Key Observations :

- The methoxyethyl group in the target compound enhances hydrophilicity compared to the cyanobenzyl (8g) or nitroisoindolinyl (6f) groups, which are more lipophilic .

- The piperidine-carbonyl linker in the target compound and S454-0371 introduces conformational flexibility, whereas benzenesulfonamide analogs (e.g., 8g) adopt rigid planar structures .

Pharmacological and Biochemical Activity

- Carbonic Anhydrase Inhibition: Compounds like 8g (IC₅₀: 12 nM against hCA II) demonstrate that dioxoimidazolidin derivatives with sulfonamide groups are potent enzyme inhibitors.

- GPCR Targeting : S454-0371 (logP: 2.21) shares structural motifs with GPCR ligands, though its specific targets are uncharacterized. The target compound’s methoxyethyl chain may improve blood-brain barrier penetration relative to S454-0371’s oxadiazole-triazol group .

Physicochemical Properties

| Property | Target Compound | 8g | S454-0371 |

|---|---|---|---|

| Molecular Weight | 370.40 | ~400 (estimated) | 391.43 |

| logP (Predicted) | ~1.8 | ~2.5 | 2.21 |

| Hydrogen Bond Acceptors | 8 | 6–8 | 8 |

| Polar Surface Area | ~90 Ų | ~100 Ų | 91.63 Ų |

Insights :

- The target compound’s lower logP (vs. 8g and S454-0371) aligns with its methoxyethyl group, improving aqueous solubility.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and condensation reactions. For example, hydantoin derivatives (core structures in this compound) are synthesized via alkylation of 2,4-dioxoimidazolidine intermediates using substituted benzyl halides in DMF with K₂CO₃ as a base, achieving yields between 34%–64% . Optimization strategies include adjusting reaction time (2.5–5 hours), temperature (room temperature to 50°C), and solvent polarity to improve regioselectivity. Purification via flash chromatography or recrystallization enhances purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.7–8.2 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) confirm the benzonitrile and dioxoimidazolidine moieties. Methoxyethyl groups show signals near δ 3.3–3.7 ppm (OCH₂) and δ 1.7–2.4 ppm (piperidine CH₂) .

- IR Spectroscopy : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 369 [M-H]⁻) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for enzyme inhibition (e.g., carbonic anhydrase or kinase assays) due to structural similarities to hydantoin-based inhibitors . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations ≤10 µM, referencing protocols from analogous compounds .

Advanced Research Questions

Q. How do substituent variations on the imidazolidinone ring impact bioactivity and selectivity?

Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl position enhance enzyme inhibition (IC₅₀ values improve by 2–3 fold) due to increased electrophilicity .

- Methoxyethyl chains improve solubility but may reduce blood-brain barrier penetration. Comparative data from hydantoin hybrids show logP reductions of 0.5–1.0 units with polar substituents .

- A table summarizing substituent effects:

| Substituent (R) | Enzyme IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| -H | 450 | 0.8 |

| -3,4-diCl | 210 | 0.5 |

| -2-F | 320 | 1.1 |

These trends align with computational docking models showing tighter binding with halogenated analogs .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidine region (δ 1.5–3.0 ppm) .

- X-ray crystallography : Definitive confirmation of chair conformations in piperidine rings and hydrogen-bonding networks .

- Dynamic NMR : Assess rotational barriers in methoxyethyl groups if temperature-dependent splitting occurs .

Q. How can computational modeling predict metabolic stability and off-target interactions?

- ADMET Prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4/2D6 substrates) and low hERG inhibition risk (IC₅₀ >10 µM) .

- Molecular Dynamics Simulations : Simulate binding to off-targets (e.g., serum albumin) to assess plasma protein binding (>90% in some hydantoins) .

- Docking Studies : Compare binding poses in carbonic anhydrase IX vs. II isoforms to optimize isoform selectivity .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

Key issues include:

- Low yields in alkylation steps : Mitigate by switching to phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of benzyl halides .

- Purification difficulties : Use preparative HPLC for polar byproducts (e.g., unreacted dioxoimidazolidine) .

- Thermal instability : Monitor decomposition above 150°C via TGA and optimize lyophilization protocols .

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic yields (e.g., 34% vs. 64%) by adjusting stoichiometry (1:1.2 ratio of imidazolidinone to alkylating agent) .

- Data Reproducibility : Standardize solvent drying (e.g., DMF over molecular sieves) to minimize variability in moisture-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.